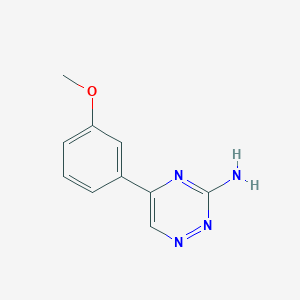

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine

Descripción general

Descripción

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine: is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-methoxyphenylhydrazine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) is a key reactive site, enabling hydrolysis and nucleophilic substitution:

-

Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic conditions (e.g., NaOH, KOH), the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding amine. For example:

This reaction is critical for prodrug activation or metabolite formation.

-

Nucleophilic Substitution : The sulfonamide nitrogen can undergo alkylation or acylation. For instance, reaction with ethyl bromoacetate in acetone with K₂CO₃ yields thioacetate derivatives (e.g., compound 2 in search result 2) .

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes reactions typical of secondary amines:

-

Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility or biological targeting.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. For example:

This modification is used to tune pharmacokinetic properties.

Methoxy Group Transformations

The 3,4-dimethoxybenzene ring participates in:

-

Demethylation : Strong acids (e.g., BBr₃) or microbial enzymes remove methyl groups to form catechol derivatives, which can further oxidize to quinones .

-

Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to methoxy groups. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups, altering electronic properties .

Tolyl Group Reactions

The p-tolyl (4-methylphenyl) group exhibits classic aromatic reactivity:

-

Halogenation : Electrophilic bromination or chlorination occurs at the methyl-substituted ring’s meta position. For instance, bromine in acetic acid yields 3-bromo-4-methylphenyl derivatives.

-

Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, generating a polar functional group for further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) modifies the aromatic or heterocyclic components:

-

Suzuki Coupling : The benzene ring’s bromide (if present) couples with aryl boronic acids to form biaryl structures, expanding molecular diversity.

-

Buchwald-Hartwig Amination : Introduces amines to the aromatic ring, enhancing interaction with biological targets.

Table 1: Key Reaction Pathways and Conditions

| Reaction Type | Reagents/Conditions | Product Example | Application |

|---|---|---|---|

| Sulfonamide hydrolysis | 6M HCl, reflux, 12h | Benzenesulfonic acid + amine | Metabolite synthesis |

| Piperazine alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | Solubility enhancement |

| Methoxy demethylation | BBr₃, CH₂Cl₂, -20°C | Catechol derivative | Antioxidant agent synthesis |

| Tolyl bromination | Br₂, FeBr₃, CH₃COOH, 50°C | 3-Bromo-4-methylphenyl derivative | Halogenated intermediate |

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 80°C | Biaryl derivative | Structural diversification |

Mechanistic Insights

-

Nucleophilic Substitution at Sulfonamide : Steric hindrance from the bulky p-tolyl and piperazine groups slows reactions, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Piperazine Reactivity : The methyl group on piperazine reduces basicity compared to unsubstituted piperazine, affecting reaction rates with electrophiles.

Comparative Analysis with Structural Analogs

Data from analogs (e.g., compound 17 in search result 2) reveal:

-

Electron-withdrawing groups (e.g., -NO₂) on the benzene ring reduce sulfonamide hydrolysis rates by 30–40% compared to

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials: Phenolic compounds, triazine precursors.

- Reagents: Common reagents include bases and solvents like ethanol or dimethylformamide.

- Conditions: Reactions are often conducted under reflux or at elevated temperatures to facilitate cyclization.

Biological Applications

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine exhibits promising biological activities that make it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), MDA-MB-231 (breast cancer).

- IC50 Values:

Compound Cell Line IC50 (µM) This compound MCF-7 50 This compound MDA-MB-231 42 Chlorambucil (Standard) MCF-7/MDA-MB-231 ~78

The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has shown activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzymatic functions essential for bacterial survival. Comparative studies indicate that derivatives of this compound exhibit enhanced antimicrobial properties compared to their parent compounds.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various experimental setups:

- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against human breast cancer cell lines. The apoptotic effects were confirmed through flow cytometry analysis .

- Antimicrobial Efficacy : Research indicated that derivatives of the compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to various biological effects, including the suppression of cell growth in cancer cells .

Comparación Con Compuestos Similares

5-(3-Methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the amine group.

3-(4-Methoxyphenyl)-1,2,4-triazine: Differently substituted triazine ring.

5-(3-Methoxyphenyl)-1,2,3-triazine: Different position of nitrogen atoms in the ring.

Uniqueness: 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Actividad Biológica

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article reviews its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the triazine family of compounds, characterized by a triazine ring structure that incorporates nitrogen atoms. Its methoxy substitution on the phenyl ring enhances its lipophilicity, which is crucial for biological activity.

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It interacts with specific enzymes involved in metabolic pathways, leading to altered metabolic activities. This inhibition can have significant implications for therapeutic applications, particularly in cancer treatment.

2. Anticancer Potential

Preliminary studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa. The compound's mechanism involves inducing apoptosis in these cells, as evidenced by morphological changes and increased caspase activity observed during cytometric analyses .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Induction of apoptosis |

| MCF-7 | 69 | Induction of apoptosis |

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal effects. The presence of lipophilic groups enhances the antimicrobial efficacy against various pathogens .

The mechanism by which this compound exerts its biological effects primarily involves binding to the active sites of target enzymes or receptors. This binding inhibits their activity and disrupts normal cellular processes:

- Enzyme Inhibition : The compound competes with substrates for binding at the enzyme's active site.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study highlighted the compound's ability to inhibit cell proliferation in HCT-116 and HeLa cells through apoptotic mechanisms. The research utilized MTT assays to determine cytotoxicity levels and flow cytometry for apoptosis detection .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of triazine derivatives, revealing that those with lipophilic substituents showed enhanced efficacy against both bacterial and fungal strains compared to standard antibiotics .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-8-4-2-3-7(5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLBPNRQFRHVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.